2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C12H11NO2S. It is a thiazole derivative characterized by a benzyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a thioamide derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-Aminothiazole derivatives
Comparison: Compared to these similar compounds, 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This structural feature allows for more diverse applications and interactions in various scientific fields .
Biological Activity
2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring, which is essential for its biological activity. The presence of the benzyl group and the carboxylic acid moiety enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that thiazole derivatives can inhibit various enzymes involved in metabolic pathways. For instance, they may act as xanthine oxidase inhibitors, which play a role in uric acid production and are potential targets for gout treatment .
- Antioxidant Activity : Thiazole compounds often exhibit significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This action is crucial in preventing cellular damage associated with various diseases .
- Antimicrobial Properties : Thiazoles have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting protein synthesis .
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A431 | <10 | Induction of apoptosis via Bcl-2 modulation | |
U251 | <20 | Disruption of mitotic spindle formation |
The compound's effectiveness appears to be linked to its structural features that enhance binding to specific cancer-related proteins.
Antidiabetic Potential
Emerging evidence suggests that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia. In animal models, this compound has shown potential in ameliorating symptoms of diabetes through antioxidant and anti-inflammatory effects .
Case Studies
- Antioxidant Effects : A study investigated the antioxidant capacity of this compound in diabetic rats. Results indicated a significant reduction in oxidative stress markers compared to control groups .
- Antimicrobial Efficacy : In vitro assays demonstrated that this thiazole derivative exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Properties
CAS No. |
1368428-96-9 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8-11(12(14)15)13-10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
MKDOTQLFKPYYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC2=CC=CC=C2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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